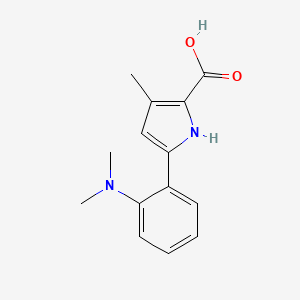
5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a dimethylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods may vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can also form ionic bonds with target proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Shares the dimethylamino group but lacks the pyrrole ring and carboxylic acid group.
2-(Dimethylamino)benzoic acid: Contains the dimethylamino and carboxylic acid groups but lacks the pyrrole ring.
3-Methylpyrrole-2-carboxylic acid: Contains the pyrrole ring and carboxylic acid group but lacks the dimethylamino group.
Uniqueness
5-(2-(Dimethylamino)phenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the dimethylamino group and the carboxylic acid group on the pyrrole ring allows for diverse interactions with other molecules, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-[2-(dimethylamino)phenyl]-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-9-8-11(15-13(9)14(17)18)10-6-4-5-7-12(10)16(2)3/h4-8,15H,1-3H3,(H,17,18) |
InChI Key |
IMLFHGMQRFXLEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=CC=CC=C2N(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















